molecular formula C9H8N2O B11921930 1-(Pyrazolo[1,5-a]pyridin-7-yl)ethanone

1-(Pyrazolo[1,5-a]pyridin-7-yl)ethanone

Cat. No.: B11921930
M. Wt: 160.17 g/mol
InChI Key: YOEFDQPSUHVIKJ-UHFFFAOYSA-N
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Description

1-(Pyrazolo[1,5-a]pyridin-7-yl)ethanone is a heterocyclic compound that features a pyrazolo[1,5-a]pyridine core structure

Preparation Methods

The synthesis of 1-(Pyrazolo[1,5-a]pyridin-7-yl)ethanone typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the condensation of pyrazole derivatives with pyridine carboxaldehydes, followed by cyclization and oxidation steps. The reaction conditions often include the use of solvents such as tetrahydrofuran and catalysts like palladium on carbon. Industrial production methods may involve continuous flow processes to enhance yield and efficiency.

Chemical Reactions Analysis

1-(Pyrazolo[1,5-a]pyridin-7-yl)ethanone undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where halogenated derivatives can be synthesized using halogenating agents like N-bromosuccinimide.

    Cyclization: Intramolecular cyclization reactions can lead to the formation of fused ring systems, which are of interest in the development of novel materials.

Scientific Research Applications

1-(Pyrazolo[1,5-a]pyridin-7-yl)ethanone has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: This compound has been studied for its potential as an enzyme inhibitor, particularly in the context of kinase inhibition.

    Medicine: Research has explored its potential as an anticancer agent due to its ability to interfere with cellular signaling pathways.

    Industry: It is used in the development of fluorescent probes and materials with unique optical properties.

Mechanism of Action

The mechanism of action of 1-(Pyrazolo[1,5-a]pyridin-7-yl)ethanone involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the enzyme, inhibiting its activity and thereby disrupting cellular signaling pathways. This inhibition can lead to the suppression of cell proliferation, making it a potential candidate for anticancer therapy.

Comparison with Similar Compounds

1-(Pyrazolo[1,5-a]pyridin-7-yl)ethanone can be compared with other similar compounds, such as:

    Pyrazolo[1,5-a]pyrimidine: This compound shares a similar core structure but differs in its ring fusion and functional groups, leading to different chemical properties and applications.

    Quinolinyl-pyrazoles: These compounds have a quinoline ring fused to a pyrazole ring, offering distinct pharmacological properties.

    Pyrazoloquinolines: These compounds are known for their potential as pharmacological agents, particularly in the treatment of neurological disorders.

Properties

Molecular Formula

C9H8N2O

Molecular Weight

160.17 g/mol

IUPAC Name

1-pyrazolo[1,5-a]pyridin-7-ylethanone

InChI

InChI=1S/C9H8N2O/c1-7(12)9-4-2-3-8-5-6-10-11(8)9/h2-6H,1H3

InChI Key

YOEFDQPSUHVIKJ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC=CC2=CC=NN21

Origin of Product

United States

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